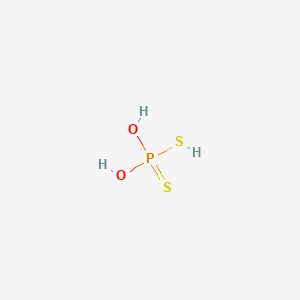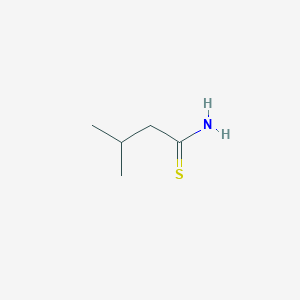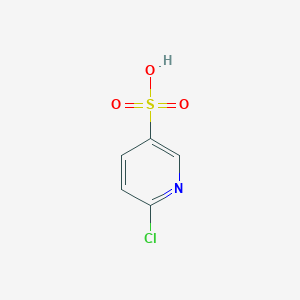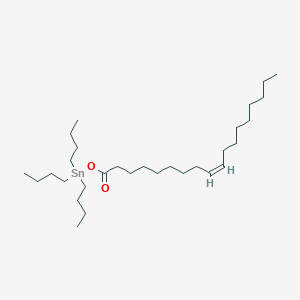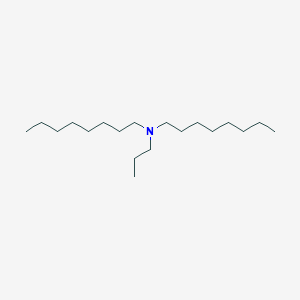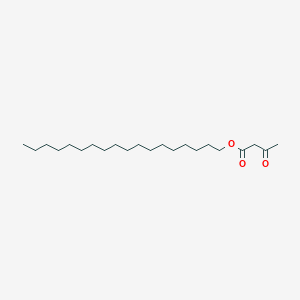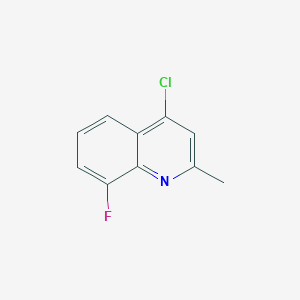
4-Chloro-8-fluoro-2-methylquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including those with substitutions at the 4-chloro and 8-fluoro positions, involves multiple steps such as cyclization, nitrification, chlorination, and reactions with various amines or halogens. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, resulting in a high yield of 85% . Similarly, 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding amines, leading to compounds with confirmed structures via NMR and FAB-MS spectral and elemental analyses .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is influenced by the substituents on the quinoline core. For example, in the case of 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, the structure-activity relationship study revealed that the steric repulsion between the C-8 Cl atom and the N-1 substituent leads to a highly strained conformation, which is crucial for potent antibacterial activity . The crystallographic study of (5-chloroquinolin-8-yl)-2-fluorobenzoate showed that the central ester fragment is almost planar and forms specific dihedral angles with the quinoline and phenyl rings, influenced by halogen interactions .
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions, including aromatic chlorination, iodination, and bromination, to introduce or modify halogen substituents. For instance, chlorination or iodination of 8-methylquinoline with chlorine or iodine in the presence of silver sulfate resulted in 5-chloro- and 5-iodo-8-methylquinoline . The reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline produced the title ester (5-chloroquinolin-8-yl)-2-fluorobenzoate, demonstrating the versatility of halogen-based reactions in modifying quinoline structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structures. For example, the presence of halogen atoms can lead to the formation of non-classical hydrogen bonds and halogen...halogen interactions, which can direct the supramolecular assembly of the molecules . The crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids revealed short O—H⋯N hydrogen bonds, indicating the importance of hydrogen bonding in the solid-state structure of these compounds .
Aplicaciones Científicas De Investigación
Fluorescence and Biochemical Applications
Quinoline derivatives, including structures similar to 4-Chloro-8-fluoro-2-methylquinoline, are recognized for their role as efficient fluorophores. These compounds are extensively utilized in biochemistry and medicine, primarily for studying various biological systems. The search for new compounds that are more sensitive and selective continues to be of significant interest. Specifically, aminoquinolines have shown potential as antioxidants and radioprotectors, highlighting the multifaceted applications of these derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Activity
Research indicates that certain derivatives of quinoline, such as 2-chloro-6-methylquinoline hydrazones, have been synthesized and tested for antimicrobial activity. These compounds have shown varying degrees of effectiveness against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. They also exhibit antifungal activity against strains like Aspergillus niger and Aspergillus flavus. These findings suggest a promising role for these compounds in the development of antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).
Food Preservation
Quinoline analogues, specifically 4-methylquinoline derivatives, have been investigated for their antimicrobial properties against foodborne bacteria, which could pave the way for their use in creating eco-friendly food supplemental agents and pharmaceuticals. This indicates a potential application in the food industry for preserving quality while minimizing the health risks associated with synthetic preservatives (Kim, Lee, Yang, & Lee, 2014).
Organic Synthesis and Chemical Reactions
The palladium-catalyzed C-H fluorination of methylquinoline derivatives, including those similar to 4-Chloro-8-fluoro-2-methylquinoline, is an area of interest in organic chemistry. This process involves nucleophilic fluoride and has implications for the synthesis of fluorinated organic compounds, potentially useful in various chemical industries and pharmaceuticals (McMurtrey, Racowski, & Sanford, 2012).
Safety And Hazards
4-Chloro-8-fluoro-2-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is harmful if swallowed and causes serious eye damage . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
4-chloro-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLIYBDVJXLAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488855 | |
| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-fluoro-2-methylquinoline | |
CAS RN |
18615-59-3 | |
| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-fluoro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



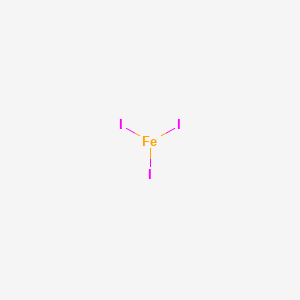
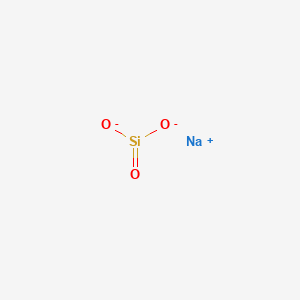
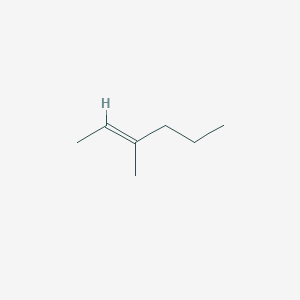
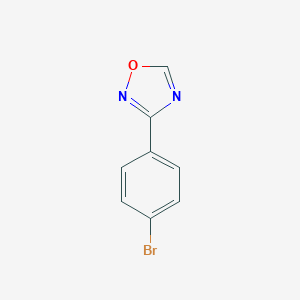
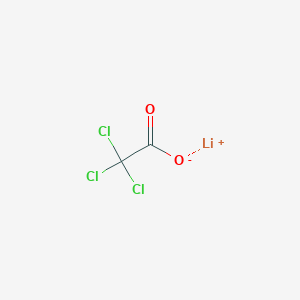
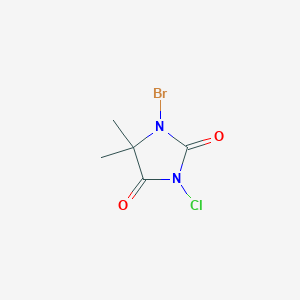

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)
